molecular formula C2H6Si2 B14172414 Disilyne, dimethyl- CAS No. 112901-83-4

Disilyne, dimethyl-

Cat. No.: B14172414
CAS No.: 112901-83-4
M. Wt: 86.24 g/mol
InChI Key: FRDAMXDBXDECGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Silicon-Silicon Multiple Bonds

For many years, the "double bond rule" held sway in chemistry, a principle suggesting that elements beyond the second period of the periodic table were incapable of forming stable multiple bonds. semi.ac.cn Silicon, located directly below carbon, was expected to exhibit similar bonding characteristics, yet the synthesis of stable silicon analogs of alkenes (disilenes, with Si=Si double bonds) and alkynes (disilynes, with Si≡Si triple bonds) proved tobe a formidable challenge. rsc.org This was attributed to silicon's larger atomic radius and the diffuse nature of its p-orbitals, which lead to less effective overlap for π-bonding compared to carbon. nih.gov

A paradigm shift occurred in 1981 when researchers Robert West and anorther group led by Adrian Brook independently reported the synthesis of the first stable compounds containing silicon-carbon (silene) and silicon-silicon (disilene) double bonds. semi.ac.cnacs.org These discoveries effectively overturned the double bond rule and catalyzed a surge of research into the chemistry of multiply bonded main group elements. semi.ac.cn The key to this success was the use of bulky substituents that kinetically stabilize the reactive multiple bond by sterically hindering dimerization and other decomposition pathways. semi.ac.cnnih.gov

Significance of Low-Valent Silicon Chemistry

The study of low-valent silicon compounds, where silicon is in an oxidation state lower than its typical +IV, represents a rapidly advancing frontier in main-group chemistry. wikipedia.org These species are often highly reactive and can be challenging to synthesize and isolate. wikipedia.org However, their unique electronic structures and reactivity have profound implications. wikipedia.orgCurrent time information in Bangalore, IN.

Low-valent silicon compounds are being explored for their potential to mimic the reactivity of transition metals in catalytic processes. Current time information in Bangalore, IN.researchgate.net Their ability to activate small, typically inert molecules like H₂, CO₂, and NH₃ opens possibilities for developing more sustainable and cost-effective chemical transformations. Current time information in Bangalore, IN.wikipedia.org This area of research is not only expanding our fundamental understanding of chemical bonding but also driving innovation in fields such as materials science and molecular electronics. wikipedia.orgnih.gov

Evolution of Disilyne Research: From Transient Species to Isolable Compounds

Following the successful isolation of stable disilenes, the next major target for synthetic chemists was the disilyne (RSi≡SiR), the silicon analog of an alkyne. nii.ac.jp For over two decades, this goal remained elusive, with many attempts failing to produce a stable compound. nii.ac.jp Early research provided evidence for the existence of disilynes only as transient intermediates in reactions. semi.ac.cnnii.ac.jp For instance, in 1986, dimethyldisilyne (Si₂(CH₃)₂) was proposed as a fleeting intermediate in a complex thermolysis reaction. semi.ac.cnnii.ac.jp

The breakthrough came in 2004 when Akira Sekiguchi's research group successfully synthesized and isolated the first stable disilyne. wikipedia.orgnii.ac.jp This was achieved by employing extremely bulky silyl (B83357) substituents, which provided the necessary steric and electronic stabilization for the Si≡Si triple bond. nii.ac.jp Unlike linear alkynes, this isolable disilyne exhibited a trans-bent geometry. wikipedia.org The isolation of a stable disilyne was a landmark achievement, rewriting chemistry textbooks and opening a new chapter in the chemistry of unsaturated heavier Group 14 elements. rsc.orgnii.ac.jp

The Unique Case of Dimethyl Disilyne (Si₂(CH₃)₂) in the Context of Disilyne Chemistry

Dimethyl disilyne, Si₂(CH₃)₂, holds a unique position in the history of disilyne research. It was one of the first disilynes to be investigated, albeit through theoretical and computational methods due to its high reactivity. semi.ac.cn Unlike the isolable disilynes protected by massive substituent groups, dimethyl disilyne is a simple, small-molecule system. Theoretical studies have explored its potential energy surface, revealing several possible isomeric forms. semi.ac.cnresearchgate.net

These computational investigations have shown that the most stable form is not a linear structure analogous to dimethylacetylene. Instead, various isomers such as a trans-bent structure, a twist structure, and a silylidene isomer (where one silicon atom is doubly bonded to the other and also bonded to both methyl groups) are predicted to be minima on the potential energy surface. semi.ac.cnresearchgate.net The linear and dibridged forms are calculated to be transition states. semi.ac.cn The trans structure, which has a calculated Si-Si bond order of approximately 2.5, is considered the most likely candidate for the species fleetingly observed in early experiments. semi.ac.cn The study of dimethyl disilyne thus provides fundamental insights into the intrinsic nature of the silicon-silicon triple bond, unencumbered by the electronic and steric effects of large, complex substituents. It serves as a critical theoretical benchmark and highlights the inherent instability of simple disilynes, underscoring the necessity of steric protection for their isolation.

Data on Dimethyl Disilyne Isomers

Theoretical calculations have been crucial in understanding the structure and relative energies of various isomers of dimethyl disilyne. The following table summarizes key findings from ab initio self-consistent-field (SCF) and configuration interaction studies.

Table 1: Theoretical Geometries and Relative Energies of Si₂(CH₃)₂ Isomers This interactive table summarizes computational data for different isomeric forms of dimethyl disilyne. All energies are given in kcal/mol relative to the silylidene isomer.

IsomerSi-Si Distance (Å)Si-Si-C Angle (°)Relative Energy (kcal/mol)Number of Imaginary Frequencies
Silylidene 2.22870.80.00
Twist 2.146114.710.90
Trans 2.054129.518.01
Dibridged 2.25948.025.02
Linear 1.938180.046.11 (doubly degenerate)

Data sourced from theoretical studies by Thies, Grev, and Schaefer (1987). semi.ac.cn Geometries correspond to the DZ+P basis set at the SCF level. Relative energies are from CISD/DZ+P calculations.

Properties

CAS No.

112901-83-4

Molecular Formula

C2H6Si2

Molecular Weight

86.24 g/mol

IUPAC Name

methyl(methylsilylidyne)silane

InChI

InChI=1S/C2H6Si2/c1-3-4-2/h1-2H3

InChI Key

FRDAMXDBXDECGT-UHFFFAOYSA-N

Canonical SMILES

C[Si]#[Si]C

Origin of Product

United States

Theoretical and Computational Investigations of Disilynes

Quantum Chemical Methodologies Applied to Disilyne Systems

The study of disilynes, which feature a silicon-silicon triple bond, necessitates the use of sophisticated quantum chemical methods to accurately describe their electronic structure and the subtle energetic differences between their various isomers.

Ab Initio Calculations (e.g., SCF, CISD, CCSD(T))

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for obtaining reliable results for challenging molecules like disilynes.

Self-Consistent Field (SCF): The Hartree-Fock (HF) SCF method is often the starting point for more advanced calculations. However, due to its nature of treating electron correlation in an averaged way, it is generally insufficient for accurately describing the multiple bonding in disilynes and the relative energies of their isomers.

Configuration Interaction (CI): Methods like Configuration Interaction with Single and Double excitations (CISD) improve upon SCF by including electron correlation. However, CISD is not size-consistent, which can be a limitation for larger systems.

Coupled Cluster (CC): The Coupled Cluster method, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in computational chemistry for its high accuracy in predicting molecular energies and properties. Studies on substituted disilynes frequently employ CCSD(T) to obtain benchmark energetic data. For the parent Si₂H₂, CCSD(T) calculations have been instrumental in mapping its potential energy surface. rsc.org

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Various functionals are used to approximate the exchange-correlation energy. For disilyne systems, hybrid functionals such as B3LYP are commonly employed to investigate geometries, vibrational frequencies, and reaction pathways. DFT is particularly useful for exploring the potential energy surfaces of larger substituted disilynes where high-level ab initio methods may be computationally prohibitive.

Multireference Methods

For situations where the electronic structure is not well-described by a single determinant, such as bond breaking or excited states, multireference methods are necessary. The T₁ diagnostic from coupled-cluster calculations can indicate the degree of multireference character. rsc.org For disilynes, methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multireference Configuration Interaction (MRCI) would be appropriate to accurately model the silicon-silicon triple bond and potential low-lying electronic states.

Potential Energy Surfaces (PES) of Disilyne Isomers

The potential energy surface of disilynes is known to be complex, featuring several minima corresponding to different isomers. A thorough computational investigation of dimethyl-disilyne would involve mapping out its PES to identify these isomers and the transition states that connect them.

Exploration of Minima and Transition States

Based on studies of the parent Si₂H₂ and other substituted disilynes, several key isomers are expected to be found on the PES of dimethyl-disilyne. The relative energies of these isomers are highly dependent on the substituents.

IsomerDescription
Trans-bent A non-linear structure with a bent Si-Si-C angle.
Disilavinylidene An isomer with the structure (CH₃)₂Si=Si:
Monobridged A structure where one methyl group bridges the two silicon atoms.
Dibridged A highly stable isomer where both methyl groups bridge the silicon atoms.

Computational exploration would involve geometry optimization of these and other potential structures to confirm them as true minima (having no imaginary frequencies). Following the identification of minima, a search for transition state structures connecting them would be performed.

Isomerization Pathways and Energy Barriers

Once the minima (isomers) and transition states are located, the isomerization pathways can be mapped. The energy difference between a transition state and the corresponding reactant isomer defines the energy barrier for that particular isomerization step. These barriers are critical for understanding the kinetic stability of each isomer and the likelihood of interconversion. For the parent Si₂H₂ system, detailed analytical potential energy surfaces have been constructed based on high-level ab initio calculations to study the dynamics of its isomerization. rsc.org A similar approach for dimethyl-disilyne would provide a comprehensive understanding of its chemical behavior.

Theoretical Predictions for Dimethyl Disilyne Isomers

Computational studies on dimethyl disilyne, Si₂(CH₃)₂, have explored various possible conformations on its closed-shell singlet potential energy surface. Hartree-Fock level of theory calculations have been employed to investigate the relative energies and stability of several isomers. semi.ac.cn

Key findings from these theoretical investigations include:

Multiple Isomers: Like the parent Si₂H₂, dimethyl disilyne can exist in several isomeric forms. Computational studies have identified structures such as a linear form, a dibridged structure, a trans-bent structure, and a dimethyl silylsilylene form as minima or transition states on the potential energy surface. semi.ac.cnacs.org

Relative Stabilities: Initial Hartree-Fock calculations suggested that linear and dibridged structures are transition states and are higher in energy than other isomers. semi.ac.cn The inclusion of electron correlation in higher-level theoretical models is crucial for accurately determining the relative energies. For instance, electron correlation significantly stabilizes the trans-bent structure. semi.ac.cn

The trans-bent Isomer: The trans-bent structure, which features a Si-Si bond order of approximately 2.5, is considered the most plausible candidate for the experimentally observed species. semi.ac.cn This non-linear geometry is a characteristic feature of disilynes and contrasts sharply with the linear geometry of alkynes.

Dimethyl Silylsilylene: Following the imaginary frequency from the dibridged isomer leads to the discovery of dimethyl silylsilylene (CH₃)₂Si=Si, which is a minimum on the potential energy surface. semi.ac.cn

The substitution of hydrogen atoms with methyl groups introduces both steric and electronic effects that influence the relative stability of these isomers. However, studies indicate that the substitution of CH₃ for H does not cause significant steric crowding in certain conformations, such as the twist structure. semi.ac.cn

Predicted Energetic and Structural Information for Si₂(CH₃)₂ Isomers
Isomer/StructureSymmetryPredicted Status on PESKey Structural Feature
LinearC₂ᵥTransition StateLinear Si-Si-C arrangement
Dibridged-Transition StateMethyl groups bridging the Si-Si bond
trans-bent-Local MinimumNon-linear Si-Si-C bond angle
Twist--C-Si-Si-C dihedral angle of ~97°
Dimethyl SilylsilyleneC₂ᵥMinimumStructure is (CH₃)₂Si=Si

Electronic Structure Analysis

The electronic structure of disilynes is fundamentally different from that of their carbon analogues, alkynes. These differences are manifested in their geometry, bonding, and reactivity.

Bonding Character of the Si-Si Triple Bond

The silicon-silicon triple bond in disilynes is not a simple combination of one sigma (σ) and two pi (π) bonds as in acetylene (B1199291). Computational analyses provide a more nuanced picture.

Bond Order: Natural Bond Orbital (NBO) analysis of stable disilyne compounds reveals a Wiberg bond index of around 2.6, which supports the existence of a genuine Si≡Si triple bond. nii.ac.jpsemi.ac.cn

Bond Length: The Si≡Si triple bond length is significantly shorter than typical Si=Si double bonds (~2.14 Å) and Si-Si single bonds (~2.34 Å). semi.ac.cn In one crystallographically characterized disilyne, the bond length was 2.0622(9) Å. semi.ac.cn Theoretical calculations for the linear dimethyl disilyne structure predict a Si-Si bond length of approximately 1.938 Å, a value that is notably independent of whether the substituent is a hydrogen or a methyl group. semi.ac.cn

Orbital Composition: The triple bond is best described as comprising one conventional σ bond, one conventional π bond, and one non-classical, "slipped" π bond. acs.org This arrangement is a consequence of the orbital interactions specific to heavier group 14 elements.

Orbital Interactions and Hybridization (e.g., sp-hybridized silicon atoms)

Unlike the linear geometry of alkynes which arises from sp hybridization of the carbon atoms, disilynes adopt a trans-bent geometry. semi.ac.cnwikipedia.org This structural feature is a direct result of unique orbital interactions.

trans-Bent Geometry: The Si-Si≡Si-Si chain in substituted disilynes is bent, with bond angles at the central silicon atoms around 137°. wikipedia.org This deviation from the 180° angle seen in alkynes indicates that a simple sp hybridization model is inadequate.

π-σ Mixing:* The bending is attributed to the mixing of the in-plane π orbital with a low-lying antibonding σ* orbital. nii.ac.jp In heavier elements like silicon, the energy gap between these orbitals is small enough to allow for significant interaction, which stabilizes the bent structure. This interaction is negligible in carbon systems due to a much larger energy difference between the corresponding orbitals. nii.ac.jp

Molecular Orbitals: The molecular orbitals (MOs) of a disilyne show two non-degenerate highest occupied π MOs (HOMO and HOMO-1) and two lowest unoccupied antibonding π* MOs (LUMO and LUMO+1). nii.ac.jp The in-plane HOMO-1 and LUMO are primarily composed of (pᵧ-pᵧ) π interactions but have a slight contribution from the antibonding σ* (Si-Si) orbital, which is evidence of the π-σ* mixing. nii.ac.jp

Influence of Substituents on Electronic Structure

Substituents play a critical role in the chemistry of disilynes, influencing not only their kinetic stability but also their electronic properties. The methyl groups in dimethyl disilyne exert influence through both steric and electronic effects.

Steric Stabilization: Bulky substituents are essential for isolating stable disilynes, as they sterically hinder dimerization and other decomposition pathways. semi.ac.cn While methyl groups are not as sterically demanding as the large silyl (B83357) groups used to crystallize the first stable disilyne, they provide more kinetic stability than hydrogen atoms.

Electronic Effects: The methyl group is a weak σ-donating group. This electron-donating nature can influence the electron density of the Si≡Si triple bond. In studies of other organosilicon compounds, the electronegativity of substituents has been shown to affect Si-C and Si=C bond lengths and strengths. pleiades.online Electron-donating groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the molecule's reactivity and spectroscopic properties. However, computational studies comparing H₂Si₂ and (CH₃)₂Si₂ show that the Si≡Si triple bond length is remarkably insensitive to the substitution of hydrogen with methyl groups, suggesting a minor electronic impact on this specific parameter. semi.ac.cn

Analysis of Charge Distribution in Disilyne Derivatives

Computational Methods: Techniques such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (AIM) are used to calculate the partial atomic charges on each atom. semanticscholar.orgnih.gov

Expected Distribution: Given that silicon is more electropositive than carbon (electronegativity of ~1.90 for Si vs. ~2.55 for C), a charge separation is expected where the silicon atoms bear a partial positive charge and the carbon atoms of the methyl groups bear a partial negative charge. The hydrogen atoms, being less electronegative than carbon, will carry a partial positive charge relative to the carbon they are bonded to.

Influence of Bonding: The nature of the Si≡Si bond and the trans-bent geometry also influence the charge distribution. The electron density is concentrated in the bonding regions, particularly in the high-order Si≡Si bond. The lone pair character of the in-plane π-electrons in the bent structure can also affect the local charge concentration on the silicon atoms. In related low-valent silicon compounds, the charge on the silicon atom is shown to be highly sensitive to the electronic nature of its substituents. nih.gov

Summary of Electronic Structure Features of Disilynes
FeatureDescriptionComparison with Alkynes (C≡C)
Geometry trans-bent (e.g., ~137° Si-Si-R angle)Linear (180° C-C-R angle)
Hybridization Complex, not simple sp. Involves mixing of π and σ* orbitals.sp hybridization
Bond Order ~2.6 (Wiberg Bond Index)3
Bond Composition 1 σ bond, 1 classical π bond, 1 "slipped" π bond1 σ bond, 2 classical π bonds
Substituent Effect Bulky groups are critical for stability. Electronic effects modulate properties.Electronic effects are prominent; steric bulk is less critical for stability.

Synthetic Strategies and Stabilization of Disilynes

Challenges in the Synthesis of Silicon-Silicon Triple Bonds

The quest for a stable disilyne has been fraught with challenges, primarily stemming from the intrinsic properties of silicon. A major hurdle is the violation of the classical "triple bond rule," which suggests that elements beyond the second period are reluctant to form multiple pπ-pπ bonds due to weaker orbital overlap. rsc.org The parent disilyne, HSi≡SiH, is computationally predicted to be unstable in a linear geometry, collapsing to a more stable trans-bent structure. acs.orgresearchgate.net

Furthermore, this trans-bent structure is susceptible to facile isomerization into more stable isomers, such as the silylsilylene (:Si(H)-SiH₂) or bridged structures, which are thermodynamically favored. acs.orgoup.com This inherent instability means that transient disilynes, if formed, will readily rearrange unless effectively stabilized. acs.org Another significant challenge is the high reactivity of the Si≡Si bond, which makes it a target for various intermolecular reactions, including dimerization or oligomerization, further preventing its isolation. rsc.orgnii.ac.jp The synthesis of stable disilynes, therefore, requires overcoming both the thermodynamic preference for isomeric forms and the kinetic instability towards reaction. acs.orgnii.ac.jp

Kinetic Stabilization through Bulky Substituents

The most successful strategy to date for isolating stable disilynes has been kinetic stabilization. This approach, pioneered in the synthesis of stable disilenes (Si=Si double bonds), utilizes large, sterically demanding substituents to physically shield the reactive Si≡Si core from intermolecular interactions and prevent isomerization. researchgate.nettandfonline.comtcichemicals.com

The design of effective bulky substituents is crucial for the successful isolation of disilynes. These groups must be large enough to create a protective "pocket" around the Si≡Si bond, inhibiting unwanted reactions and rearrangements. oup.comresearchgate.net

Silyl (B83357) Groups: Very bulky silyl groups, such as the super-silyl group -Si(t-Bu)₃, have proven effective. Theoretical studies show that electropositive and sterically demanding silyl groups can reverse the stability order, making the disilyne structure more stable than its silylsilylene isomer. acs.org For instance, the RSi≡SiR (where R** = SiMe(SitBu₃)₂) was one of the first disilynes to be isolated, demonstrating the success of this approach. researchgate.net

Terphenyl Groups: m-Terphenyl ligands, such as -C₆H₃-2,6-(C₆H₂-2,4,6-i-Pr₃)₂, are exceptionally effective at providing steric protection. oup.comescholarship.org Their rigid, three-dimensional structure creates a deep cavity that encases the functional core. escholarship.org Computational studies predicted that a disilyne substituted with the Ar* (m-terphenyl) group would be significantly more stable than its rearranged isomer, paving the way for its synthesis. oup.com The use of these ligands has been instrumental in synthesizing not only stable disilynes but also heavier group 14 alkyne analogues. nii.ac.jpacs.org

The table below summarizes key examples of bulky substituents used in disilyne synthesis and their impact on the stability and structure of the resulting compounds.

Substituent TypeExample LigandResulting DisilyneKey Structural/Stability Feature
SilylSiMe(SitBu₃)₂ (R**)RSi≡SiR One of the first isolable disilynes; stabilized by extreme steric bulk. researchgate.net
TerphenylC₆H₃-2,6-(C₆H₂-2,4,6-i-Pr₃)₂ (Ar*)ArSi≡SiArHigh kinetic stability due to the rigid, encapsulating nature of the ligand. oup.com
N-heterocyclic boryl[ArN(CMe)₂NAr]B (NHB)(NHB)Si≡Si(NHB)Stabilized by a combination of steric hindrance and electronic effects. researchgate.netresearchgate.net

The synthesis of stable disilynes relies on the prior synthesis of suitable, highly hindered precursor molecules, typically dihalosilanes or trihalosilanes bearing the bulky substituents. These precursors are then subjected to reduction reactions to form the Si≡Si triple bond.

A common route involves the reaction of a lithiated bulky aryl ligand with a silicon tetrahalide, such as SiF₄, to produce the corresponding aryltrihalosilane. acs.org For example, Tip₂C₆H₃SiF₃ (where Tip = 2,4,6-triisopropylphenyl) can be synthesized by treating Tip₂C₆H₃Li with an excess of SiF₄. acs.org Similarly, silyl-substituted precursors are often prepared via reductive coupling methods. nih.gov

Once the sterically hindered precursor is obtained, the final step is typically a reduction using an alkali metal or another strong reducing agent. For instance, the first stable disilynes were synthesized via the reduction of the corresponding tetrabromodisilane precursors with alkali metals. nii.ac.jp The reduction of (NHB)SiBr₃ with lithium metal yielded the NHB-stabilized disilyne. researchgate.netresearchgate.net These reduction reactions effectively remove the halogen atoms and promote the formation of the silicon-silicon triple bond within the protective shield of the bulky groups. researchgate.netresearchgate.net

Donor-Acceptor Stabilization Approaches

In addition to kinetic shielding, electronic stabilization through donor-acceptor interactions plays a significant role in the chemistry of disilynes. These approaches involve the coordination of Lewis bases or the assistance of metal cations to modulate the electronic structure of the Si≡Si bond. acs.orgacs.org

Lewis bases, such as N-heterocyclic carbenes (NHCs) or phosphines, can form stable adducts with disilynes. acs.orgcapes.gov.br The coordination of a Lewis base to the silicon atoms alters the electronic structure and can influence the stability of the disilyne relative to its isomers. acs.org For example, theoretical studies show that the interaction energy between an NHC and a disilyne is substantial, leading to a significant stabilization of the complex. acs.org The addition of the Lewis base elongates the Si-Si bond and can change the geometry at the silicon center. acs.org This strategy has been explored to tune the reactivity and potentially isolate otherwise transient species. tum.de

The interaction between the Lewis base and the disilyne can be described as a donor-acceptor bond, where the base donates electron density into an unoccupied orbital of the silicon center. acs.orgacs.org This electronic perturbation can increase the kinetic barrier for isomerization to more stable forms like disilavinylidene. acs.org

The interaction with metal cations represents another facet of electronic stabilization. Alkali metals (Li⁺, Na⁺, K⁺) and alkaline earth metals (Mg²⁺) have been shown to play important roles in the synthesis and stabilization of disilynes and their isomers. acs.org Theoretical calculations indicate that metal cations tend to bind to the disilyne in an end-on fashion. acs.org

A particularly interesting phenomenon is the "push-pull" effect, which describes the synergy between a Lewis base (the "push") and a metal cation (the "pull"). acs.org The Lewis base donates electron density to the silicon framework, while the metal cation withdraws electron density. This cooperative interaction can significantly enhance the stability of the disilyne structure. For example, the electrostatic interaction between Mg²⁺ and an NHC-stabilized disilyne can reverse the relative stability, making the disilyne isomer thermodynamically more favorable than its disilavinylidene counterpart. acs.org This synergistic stabilization highlights a promising strategy for the future design and synthesis of novel low-valent silicon compounds. acs.org

Targeted Synthesis of Alkyl-Substituted Disilynes, including Dimethyl Disilyne Analogues

The synthesis of disilynes, the silicon analogues of alkynes, has been a significant challenge in main group chemistry due to the inherent instability of the silicon-silicon triple bond. Early research often only indicated the formation of disilynes as transient intermediates. acs.org A breakthrough occurred in 2004 with the independent reports from the research groups of Sekiguchi and Wiberg on the synthesis of the first stable disilynes. acs.orgresearchgate.net This success was largely attributed to the strategy of kinetic stabilization, which employs sterically demanding substituents to shield the reactive Si≡Si core from decomposition pathways like dimerization and isomerization. acs.orgtcichemicals.com

The primary synthetic route to sterically protected disilynes involves the reductive dehalogenation of dihalodisilene precursors. A notable example is the synthesis of RSi≡SiR (where R** = SiMe(SitBu₃)₂) from the corresponding trans-RClSi=SiClR using a reducing agent like lithium naphthalenide in THF at low temperatures. researchgate.net This approach has been adapted to create a variety of disilynes with different bulky substituents, including silyl, aryl, and alkyl groups. acs.org

While the direct synthesis of the parent dimethyl disilyne (CH₃Si≡SiCH₃) remains elusive due to its high reactivity, its existence has been inferred through trapping experiments. For instance, heating a precursor with anthracene (B1667546) at high temperatures resulted in the formation of a product consistent with the trapping of a CH₃Si≡SiCH₃ fragment. acs.org Similarly, the reaction of CH₃(H)Si[N(CH₃)₂]₂ with nido-B₁₀H₁₄ is proposed to proceed through a mechanism involving the transient formation of dimethyl disilyne, which is then trapped by the borane (B79455) cage to yield 1,2-dimethyl-1,2-disila-closo-dodecaborane(12). dtic.mildtic.mil

The stability and structure of disilynes are profoundly influenced by the electronic and steric properties of their substituents. Bulky alkyl groups, for instance, provide significant steric shielding, which is crucial for the isolation of these compounds. acs.org Quantum chemical calculations have shown that the degree of trans-bending in disilynes, a key structural feature, is sensitive to the nature of the substituents. acs.org For example, unsymmetrically substituted disilynes exhibit different bending angles at each silicon atom, reflecting the varying electronic and steric demands of the attached groups. acs.orgresearchgate.net

The reactivity of isolable disilynes serves as a testament to their unique bonding and provides pathways to novel unsaturated silicon compounds. For instance, the reaction of a stable silyl-substituted disilyne with cis-2-butene (B86535) yields a 1,2-disilacyclobutene derivative, demonstrating the ability of the Si≡Si triple bond to undergo cycloaddition reactions. nii.ac.jp Furthermore, reactions with secondary amines and hydroboranes have led to the synthesis of amino- and boryl-substituted disilenes, respectively, highlighting the potential of disilynes as precursors for a range of functionally substituted silicon-silicon double-bonded systems. jst.go.jp

The electronic nature of the substituents also plays a critical role. The introduction of N-heterocyclic boryl (NHB) groups has led to the synthesis of NHB-stabilized disilynes. acs.orgresearchgate.net These substituents, being isoelectronic to N-heterocyclic carbenes (NHCs), exert significant electronic effects that influence the structure and reactivity of the disilyne core. researchgate.net Similarly, the use of bulky Rind groups, which are fused-ring systems, has proven effective in protecting the reactive Si=Si double bond in disilenes and has been extended to the stabilization of disilynes. tcichemicals.comtcichemicals.com

Computational studies have provided deep insights into the bonding and stability of disilynes. For instance, analysis of the model system PhSi≡SiPh reveals a silicon-silicon bond length of 2.107 Å, which is consistent with experimental values for stable disilynes. acs.org The bonding in these systems is complex, involving a σ bond, a normal π bond, and a "slipped" π bond. acs.org The interaction with Lewis bases, such as NHCs, can significantly alter the electronic structure and relative stability of disilyne isomers. acs.org

The following table summarizes key data for selected synthesized and computationally studied disilynes and related compounds, illustrating the influence of substituents on their structural parameters.

Compound/SystemSi-Si Bond Length (Å)Si-Si-C/Si Angle (°)29Si NMR (ppm)Reference
PhSi≡SiPh (calculated) 2.107-- acs.org
RSi≡SiR (R = SiiPr[CH(SiMe₃)₂]₂) 2.0622(9)137.44(4)- core.ac.uk
R Si≡SiR** (R** = SiMe(SitBu₃)₂) (calculated)**2.07214891.5 acs.orgresearchgate.net
Dsi₂(i)PrSi-Si≡Si-SiNpDsi₂ (Np = CH₂(t)Bu) 2.0569(12)-62.6, 106.3 researchgate.net
(NHB)Si≡Si(NHB) --- researchgate.net
1,2-dimethyl-1,2-disila-closo-dodecaborane(12) --- dtic.mildtic.mil

Spectroscopic Characterization Techniques for Disilynes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁹Si NMR, is an indispensable tool for identifying and characterizing disilynes. rsc.org The chemical shift of the sp-hybridized silicon atoms provides direct evidence for the unique electronic environment of the Si≡Si triple bond.

²⁹Si NMR Chemical Shifts and Their Interpretation in Disilynes

The ²⁹Si NMR chemical shifts of the triply bonded silicon atoms in isolable disilynes are found in a distinct downfield region. For instance, the first stable disilyne synthesized by Sekiguchi and coworkers, RSi≡SiR where R = Si-i-Pr[CH(SiMe₃)₂]₂, exhibits a signal at 89.9 ppm in solution. acs.org Another early example reported by Wiberg and coworkers, with R = SiMe(Si-t-Bu₃)₂, showed a resonance at 91.5 ppm. acs.org These values are in stark contrast to those for silicon atoms in disilenes (Si=Si double bonds), which resonate between approximately +50 and +160 ppm, and those in polysilanes, which appear in a much more upfield region.

Quantum-mechanical calculations are essential for interpreting these shifts and predicting the values for transient species like dimethyl-disilyne. acs.orgresearchgate.net Theoretical studies on model disilynes (RSi≡SiR) reveal a strong dependence of the ²⁹Si chemical shift on the substituents (R) and the molecular geometry, specifically the trans-bent angle (R-Si-Si). researchgate.net For the unsymmetrically substituted disilyne H₃CSi≡SiSiH₃, calculations show widely different chemical shifts for the two sp-hybridized silicon atoms, highlighting the significant influence of even subtle electronic asymmetry. acs.org Small changes in the Si≡Si bond length and the Si-Si-R bond angle can also appreciably influence the shielding values. researchgate.net Solid-state ²⁹Si NMR studies on a stable disilyne have provided the principal values of the chemical shift tensor (δ₁₁ = 364, δ₂₂ = 221, and δ₃₃ = -350 ppm), which strongly support the description of the bonding as a genuine, albeit weakened, triple bond. acs.org

Table 1: Experimental and Calculated ²⁹Si NMR Chemical Shifts (δ) for Disilyne Silicon Atoms.
CompoundSubstituent (R)δ (ppm)Method
RSi≡SiRSi-i-Pr[CH(SiMe₃)₂]₂89.9Experimental (Solution) acs.org
RSi≡SiRSiMe(Si-t-Bu₃)₂91.5Experimental acs.org
H₃CSi≡SiCH₃CH₃Not ReportedCalculated acs.org
H₃SiSi≡SiSiH₃SiH₃Not ReportedCalculated acs.org
HCSi≡SiHH-26Calculated researchgate.net

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes in molecules, such as conformational changes, restricted bond rotations, and degenerate rearrangements. nih.govrsc.org While detailed VT-NMR studies on dimethyl-disilyne are not available due to its instability, the application of this technique to related, stable silicon compounds demonstrates its potential.

For example, VT-NMR studies on NHC-stabilized disilicon(I) halide derivatives have revealed fluxional processes, including the hindered rotation of substituent groups around Si-C bonds. rsc.org More complex dynamic behavior, such as the topomerization (degenerate isomerization) of a disilicon(I) cation, has been analyzed using VT-NMR. rsc.orgresearchgate.netjkps.or.kr This process involves the exchange of two chemically distinct silicon sites via a proposed π-bonded intermediate. researchgate.netjkps.or.kr The coalescence of NMR signals at elevated temperatures allows for the quantification of the energy barriers associated with these dynamic events. researchgate.net Such studies provide insight into the flexibility and reaction pathways of molecules containing silicon-silicon multiple bonds, suggesting that VT-NMR could be used to probe the dynamics of stable disilynes, such as restricted rotation around the Si-C bonds or potential isomerization pathways. upi.edu

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For disilynes, these techniques are crucial for identifying the characteristic stretching frequency of the Si≡Si triple bond, a direct indicator of its bond strength.

Infrared (IR) Spectroscopic Signatures of Si-Si Triple Bonds

The Si≡Si stretching vibration is expected to be a key feature in the vibrational spectra of disilynes. However, for a symmetrically substituted molecule like dimethyl-disilyne, the Si≡Si stretch is expected to be IR-inactive due to the lack of a change in the dipole moment during the vibration. Its intensity would be weak at best if minor asymmetries are present. Theoretical calculations on model systems are therefore vital for predicting its position. osti.gov For the parent disilyne, Si₂H₂, infrared spectroscopy has been used to identify various isomers trapped in cryogenic matrices, such as the dibridged Si(H₂)Si form, which displays an antisymmetric Si-H-Si stretching mode at 1100.3 cm⁻¹ in solid neon. libretexts.org While this is not a true disilyne, it demonstrates the utility of IR spectroscopy in identifying novel silicon hydride species. For dimethyl-disilyne, the most significant IR absorptions would be associated with the vibrations of the methyl groups (C-H stretching and bending modes).

Raman Spectroscopy of Disilyne Frameworks

In contrast to IR spectroscopy, the Si≡Si stretching mode in symmetrical disilynes is expected to be strongly Raman-active, as the vibration involves a significant change in polarizability. Indeed, the Raman spectrum of the isolable disilyne RSi≡SiR (R = Si-i-Pr[CH(SiMe₃)₂]₂) provided definitive evidence for the triple bond, showing a strong band at 651 cm⁻¹. nii.ac.jp This frequency is significantly higher than that observed for Si=Si double bonds (typically 500-600 cm⁻¹) and Si-Si single bonds (typically below 500 cm⁻¹), reflecting the greater bond order. Theoretical calculations on Me₃SiSi≡SiSiMe₃ reproduce this feature well, predicting a strong Raman band at 654 cm⁻¹. nii.ac.jp Calculations also predict a Si-Si≡Si bending mode at a lower frequency, around 350 cm⁻¹. nii.ac.jp

Table 2: Key Vibrational Frequencies (cm⁻¹) for Disilynes.
Compound / ModelVibrational ModeFrequency (cm⁻¹)MethodSpectroscopy
RSi≡SiR (R = Si-i-Pr[CH(SiMe₃)₂]₂)Si≡Si stretch651Experimental nii.ac.jpRaman
Me₃SiSi≡SiSiMe₃Si≡Si stretch654Calculated nii.ac.jpRaman
Me₃SiSi≡SiSiMe₃Si-Si≡Si bend347Calculated nii.ac.jpRaman
Si(H₂)Si (dibridged)Antisymmetric Si-H-Si stretch1100.3Experimental (Neon Matrix) libretexts.orgIR

Electronic Spectroscopy (UV-Vis)

UV-visible spectroscopy provides information about the electronic transitions within a molecule. nih.gov For disilynes, the key transitions involve the promotion of electrons from the π bonding orbitals to the π* antibonding orbitals (π → π*). nih.gov The energy of these transitions is sensitive to the extent of conjugation in the molecule.

The absorption of light in the UV-visible region is a characteristic feature of molecules with multiple bonds. nih.gov While data for simple acyclic disilynes is scarce, studies on related systems provide valuable insights. The reaction of a stable disilyne with phenylacetylene (B144264) yields a 1,2-disilabenzene derivative, which is a cyclic, aromatic system containing a Si-Si bond that is part of a conjugated π-system. tandfonline.com Its UV-vis spectrum in hexane (B92381) shows distinct absorption bands in both the visible and ultraviolet regions, with maxima at 427 nm, 382 nm, 313 nm, and 246 nm. tandfonline.com Similarly, π-conjugated disilenes (containing Si=Si bonds) exhibit strong absorptions, and extending the conjugation, for instance by adding phenyl groups, shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift). This indicates effective electronic communication across the silicon-silicon multiple bond. For dimethyl-disilyne, a simple, unconjugated system, the π → π* transition would be expected at a high energy, corresponding to a short wavelength in the UV region. nih.gov

Analysis of π-π Transitions in Disilynes*

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For disilynes, the most significant electronic transition is the π-π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the silicon-silicon triple bond. The energy of this transition provides direct insight into the nature and strength of the Si≡Si bond.

In contrast to the C≡C triple bond in alkynes, the Si≡Si triple bond is significantly weaker, a consequence of the less effective overlap between the 3p orbitals of silicon compared to the 2p orbitals of carbon. researchgate.net This results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are typically the π and π* orbitals, respectively. researchgate.net Consequently, the π-π* transitions in disilynes occur at longer wavelengths (lower energy) than in analogous alkynes. nih.gov

For stabilized disilynes with bulky substituents, these transitions are observable in the visible region of the electromagnetic spectrum. For instance, the first isolated and structurally characterized disilyne, featuring large silyl (B83357) substituents, is an emerald green crystalline compound, with its color attributed to a weak π-π* transition. nii.ac.jp Theoretical calculations on model disilynes show that the trans-bent geometry, a common feature of these molecules, leads to a splitting of the π and π* orbitals. This results in multiple possible π-π* transitions. etsf.eu

Due to the transient nature of dimethyl disilyne, experimental UV-Vis spectra are not available. However, theoretical calculations using time-dependent density functional theory (TD-DFT) can predict the electronic absorption spectrum. These calculations would identify the wavelengths of maximum absorption (λmax) corresponding to the π-π* and other electronic transitions, providing crucial data for its potential experimental detection. While specific TD-DFT data for dimethyl disilyne is not readily found in the searched literature, the methodology remains a primary tool for predicting its electronic spectrum. researchgate.netuci.edu The analysis would involve identifying the molecular orbitals involved in the primary transitions to confirm their π-π* character. researchgate.net

Table 1: Theoretical Analysis of Electronic Transitions in Disilynes

Compound/SystemTransitionCalculated Wavelength (λmax)Method
Model Disilyne (RSi≡SiR)π(out-of-plane) → π(out-of-plane)Not SpecifiedHF/6-311G(d)//B3LYP/6-31G(d)
Model Disilyne (RSi≡SiR)π(in-plane) → π(in-plane)Not SpecifiedHF/6-311G(d)//B3LYP/6-31G(d)
1,2-disilabenzene derivativeπ → π*427 nm, 382 nmHF/6-31G(d)

Note: The table illustrates the type of data obtained from theoretical calculations on disilyne systems. Specific calculated values for dimethyl disilyne were not available in the searched literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons, such as radicals. cam.ac.uk The generation of radical anions or cations from disilynes, typically through one-electron reduction or oxidation, produces paramagnetic species that are amenable to EPR analysis. etsf.eu

The EPR spectrum provides two main pieces of information: the g-value and the hyperfine coupling constants (A). The g-value is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, it is typically close to the free electron g-value of approximately 2.0023. faccts.de Deviations from this value provide information about the extent of spin-orbit coupling, which can be influenced by the presence of heavier atoms like silicon. respectprogram.org

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, ²⁹Si). The resulting splitting pattern and the magnitude of the coupling constants reveal the distribution of the unpaired electron's spin density across the molecule, thus mapping out the molecular orbital containing the unpaired electron. nih.gov

Table 2: Principles of EPR Data for Disilyne Radicals

ParameterInformation ProvidedTypical Source
g-value Electronic environment of the unpaired electron, spin-orbit coupling effects.Experimental EPR, DFT Calculations
Hyperfine Coupling Constant (A) Distribution of spin density, identification of interacting nuclei.Experimental EPR, DFT Calculations

Note: This table outlines the principles of EPR analysis for disilyne radicals. Specific calculated values for the dimethyl disilyne radical were not found in the searched literature.

X-ray Crystallography for Structural Elucidation of Stable Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this technique cannot be applied directly to the highly reactive and non-isolable dimethyl disilyne, it is invaluable for characterizing its stable, crystalline derivatives. The first stable disilyne, bearing bulky tris(trimethylsilyl)methyl and isopropyl groups, was successfully characterized by X-ray crystallography, providing the first experimental look at the geometry of a silicon-silicon triple bond. nii.ac.jp

These studies revealed a surprising non-linear, trans-bent geometry for the Si-Si≡Si-Si core, with bond angles around 137°, in stark contrast to the linear geometry of alkynes. nii.ac.jp The experimentally determined Si≡Si triple bond length was found to be approximately 2.06 Å, which is significantly shorter than a typical Si=Si double bond (around 2.14 Å) and a Si-Si single bond (around 2.35 Å). nii.ac.jp

For dimethyl disilyne itself, theoretical calculations provide the most reliable structural information. Computational studies have explored various possible isomers of Si₂(CH₃)₂. For the trans-bent isomer, which is analogous to the experimentally observed structures of stable disilynes, quantum chemical calculations have predicted its optimized geometry. These theoretical structures are crucial for understanding the fundamental properties of the Si≡Si triple bond without the influence of large steric groups.

Table 3: Theoretically Calculated Structural Parameters for Dimethyl Disilyne (trans-bent conformation)

ParameterValueMethodReference
Si≡Si Bond Length2.171 ÅDZ+PP SCF nii.ac.jp
Si-C Bond LengthNot SpecifiedDZ+PP SCF nii.ac.jp
C-Si-Si Bond AngleNot SpecifiedDZ+PP SCF nii.ac.jp
C-Si-Si-C Dihedral Angle97.2°DZ+PP SCF nii.ac.jp

Source: Optimized geometry from self-consistent field (SCF) level of theory with a double-zeta plus polarization and phosphorus functions (DZ+PP) basis set. nii.ac.jp

This theoretical data provides a foundational model for the structure of dimethyl disilyne, highlighting the intrinsic geometric preferences of the disilyne core.

Reactivity and Reaction Mechanisms of Disilynes

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of disilyne chemistry, providing pathways to a variety of silicon-containing cyclic compounds. acs.org These reactions involve the concerted or stepwise interaction of the disilyne's π-system with the π-bonds of other unsaturated molecules. libretexts.org

[2+1] and [2+2] Cycloadditions with Alkenes (e.g., Ethylene (B1197577), Cyclohexene, Butenes)

Disilynes readily react with simple alkenes like ethylene, cyclohexene, and butenes. These reactions can proceed through different pathways, primarily [2+1] and [2+2] cycloadditions, often influenced by reaction conditions and the specific alkene used. rsc.orgresearchgate.net

In the case of ethylene, the reaction with a disilyne can yield both a 1,2-disilacyclobutane via a [2+2] cycloaddition and a bis(siliranyl)ethane through a double [2+1] cycloaddition. rsc.orgresearchgate.net Theoretical calculations suggest that the reaction often initiates with a [1+2] cycloaddition to form a silacyclopropyl-silylene intermediate, which can then rearrange or react further. researchgate.net

With cyclic alkenes such as cyclohexene, a [2+2] cycloaddition is a common outcome, leading to the formation of a bicyclic 1,2-disilacyclobutane derivative. rsc.orgresearchgate.net The reaction with butenes, such as cis- and trans-2-butene, has been shown to proceed stereospecifically. This suggests a concerted or near-concerted mechanism where the stereochemistry of the starting alkene is preserved in the 3,4-dimethyl-1,2-disilacyclobutene product. researchgate.net

Table 1: Representative Cycloaddition Reactions of Disilynes with Alkenes

Disilyne Reactant (Analogue)AlkeneReaction TypeProduct(s)Reference(s)
R-Si≡Si-REthylene[2+2] and [2+1]1,2-Disilacyclobutane, Bis(siliranyl)ethane rsc.orgresearchgate.net
R-Si≡Si-RCyclohexene[2+2]Bicyclic 1,2-disilacyclobutane derivative rsc.orgresearchgate.net
R-Si≡Si-Rcis/trans-2-Butene[2+2] (Stereospecific)cis/trans-3,4-Dimethyl-1,2-disilacyclobutene researchgate.net

Note: R represents a stabilizing group, often bulky alkyl or aryl groups, used in experimental studies to isolate and characterize the reactive disilyne species. The reactivity patterns are considered analogous to those of dimethyl-disilyne.

[2+4] Cycloadditions with Dienes (e.g., 2,3-dimethyl-1,3-butadiene)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. masterorganicchemistry.commychemblog.com Disilynes can act as the "dienophile" in reactions with conjugated dienes. For instance, the reaction of a disilyne with 2,3-dimethyl-1,3-butadiene (B165502) leads to the formation of a 1,2-disilacyclohexene derivative. rsc.orgresearchgate.net This type of reaction expands the synthetic utility of disilynes for constructing more complex silicon-containing heterocycles. In some cases, depending on the reaction conditions and the nature of the disilyne, other products can also be formed. researchgate.net

Table 2: [2+4] Cycloaddition of a Disilyne with a Diene

Disilyne Reactant (Analogue)DieneReaction TypeProductReference(s)
R-Si≡Si-R2,3-Dimethyl-1,3-butadiene[2+4]1,2-Disilacyclohexene derivative rsc.orgresearchgate.net

Note: R represents a stabilizing group.

Cycloadditions with Alkynes and Formation of Disilabenzene Derivatives

The reaction of disilynes with alkynes is a particularly significant area of research as it can lead to the formation of disilabenzenes, which are silicon-containing analogues of benzene (B151609). rsc.org The outcome of these reactions, specifically the formation of 1,2-disilabenzene or 1,4-disilabenzene, can be influenced by the steric bulk of the substituents on both the disilyne and the alkyne. rsc.orgresearchgate.net

For example, the reaction with acetylene (B1199291) (H−C≡C−H) typically yields a 1,2-disilabenzene. researchgate.netresearchgate.net The proposed mechanism involves an initial [2+2] cycloaddition to form a 1,2-disilacyclobutadiene intermediate, which then reacts with a second alkyne molecule in a [2+4] cycloaddition, followed by isomerization to the final aromatic product. nii.ac.jp With substituted alkynes like phenylacetylene (B144264), 1,2-disilabenzene derivatives can also be selectively synthesized. researchgate.net In contrast, bulkier internal alkynes such as 3-hexyne (B1328910) can lead to the formation of a 1,4-disilabenzene. researchgate.net

Table 3: Formation of Disilabenzene Derivatives from Disilynes and Alkynes

Disilyne Reactant (Analogue)AlkyneProduct TypeReference(s)
R-Si≡Si-RAcetylene1,2-Disilabenzene researchgate.netresearchgate.net
R-Si≡Si-RPhenylacetylene1,2-Disilabenzene derivative rsc.orgresearchgate.net
R-Si≡Si-R3-Hexyne1,4-Disilabenzene researchgate.net

Note: R represents a stabilizing group.

Reactions with Nucleophiles and Electrophiles

The electronic structure of the Si≡Si triple bond, characterized by a low-lying LUMO, makes disilynes susceptible to attack by both nucleophiles and electrophiles. nii.ac.jpchemistry.or.jp

Reduction Reactions and Formation of Anion Radicals and Dianions (e.g., Disilenyllithium, Dilithiodisilene)

Disilynes can be readily reduced by alkali metals. A one-electron reduction leads to the formation of a stable disilyne anion radical. chemistry.or.jpcapes.gov.br This species represents the first step in the reduction of the silicon-silicon triple bond.

Further reduction, through a two-electron process, can lead to the formation of a dianion. rsc.org In the presence of lithium, this can result in the formation of disilenyllithium or 1,2-dilithiodisilene, which can be viewed as a doubly reduced disilyne. nii.ac.jprsc.org These anionic species are highly valuable synthetic intermediates for the preparation of other unsaturated organosilicon compounds. chemistry.or.jp

Table 4: Reduction Products of Disilynes

Disilyne Reactant (Analogue)Reducing AgentProduct(s)Reference(s)
R-Si≡Si-RAlkali Metal (e.g., K, Na, Li)Disilyne anion radical chemistry.or.jpcapes.gov.br
R-Si≡Si-RLithiumDisilenyllithium, 1,2-Dilithiodisilene nii.ac.jprsc.org

Note: R represents a stabilizing group.

Reactions with Lewis Bases

Disilynes can react with Lewis bases, although the outcomes can be complex and may involve rearrangements. For instance, the reaction of a disilyne with 4-dimethylaminopyridine (B28879) (DMAP) did not result in a simple adduct but instead led to the formation of an intramolecularly N-coordinated silylene, which then isomerized to a zwitterionic silyl (B83357) anion. nih.govfigshare.comacs.org This highlights the ability of the highly reactive disilyne to induce significant structural changes in the reacting Lewis base. The interaction with Lewis bases can also facilitate isomerization of the disilyne itself. researchgate.net Weaker Lewis bases, such as carbon monoxide, have been observed to form adducts with products of disilyne reactions, preventing further reactivity. rsc.org

Reactivity towards Organolithium Reagents

Organolithium reagents, characterized by their highly polar carbon-lithium bond, are potent bases and nucleophiles in organic synthesis. wikipedia.orglibretexts.org Their reactivity stems from the significant electron density on the carbon atom, which effectively behaves as a carbanion. wikipedia.orglibretexts.org This high reactivity makes them suitable for deprotonation of even weakly acidic hydrogens and for nucleophilic attack on electrophilic centers. libretexts.orglibretexts.org

The interaction of disilynes with organolithium reagents showcases the unique electronic nature of the silicon-silicon triple bond. For instance, the reaction of the sterically encumbered disilyne RSi≡SiR (where R = SiiPr[CH(SiMe₃)₂]₂) with tert-butyllithium (B1211817) (tBuLi) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) results in an immediate color change to red. nii.ac.jp This observation suggests a rapid chemical reaction, likely involving the nucleophilic addition of the t-butyl group to one of the electrophilic silicon atoms of the disilyne. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the disilyne makes it susceptible to attack by strong nucleophiles like organolithium compounds. nii.ac.jp

Due to their powerful basicity, organolithium reagents are incompatible with functional groups containing acidic hydrogens, such as alcohols, amines, and carboxylic acids, as they will preferentially act as a base rather than a nucleophile. libretexts.orglibretexts.org This characteristic underscores the need for carefully controlled, anhydrous conditions when studying their reactions with substrates like disilynes. libretexts.org

Small Molecule Activation

A significant area of contemporary research involves the use of low-valent main group compounds, including disilynes, to activate small, typically inert molecules. researchgate.netresearchgate.netresearchgate.net This reactivity, once considered the exclusive domain of transition metals, opens new avenues for catalysis and chemical synthesis. researchgate.netrsc.org Disilynes have demonstrated considerable potential in the activation of molecules such as dihydrogen (H₂), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃). researchgate.netrsc.org

Dihydrogen (H₂) Activation

The activation of dihydrogen by main group compounds is a critical step toward developing metal-free hydrogenation catalysts. rsc.org Certain disilyne derivatives have been shown to react directly with H₂ under mild conditions. For example, an N-heterocyclic boryl (NHB)-stabilized disilyne was found to react with dihydrogen at 1 atmosphere of pressure and room temperature. researchgate.netresearchgate.net This reaction leads to the exclusive formation of a 1,2-dihydrodisilene, representing a formal addition of hydrogen across the Si≡Si triple bond. researchgate.net

Similarly, dialumene systems, which are aluminum analogues, have also demonstrated the ability to activate dihydrogen, suggesting this is a broader characteristic of heavy main group multiple bonds. rsc.orgnih.gov Mechanistic studies on related disilene systems suggest that H₂ activation can proceed through a concerted mechanism, which is facilitated by the twisted and trans-bent geometry of the Si=Si bond that allows for easier rotation. rsc.org This highlights the importance of the unique structural and electronic properties of these compounds in enabling such challenging transformations. researchgate.netrsc.org

C-H Bond Activation

The cleavage of typically inert carbon-hydrogen (C-H) bonds is another benchmark reaction for reactive chemical species. Disilynes have been shown to be capable of this transformation. An NHB-stabilized disilyne reacts slowly with toluene, resulting in the activation of both a benzylic C-H bond and a C=C double bond of the aromatic ring. researchgate.net This reactivity underscores the ability of the highly reactive silicon centers to interact with and break strong, unactivated bonds. In some cases, intramolecular C-H activation of a ligand can also occur, as seen in related germanium systems. nih.gov

Carbon Dioxide (CO₂) Reduction

The reduction of carbon dioxide is a key goal in sustainable chemistry for converting a greenhouse gas into valuable chemical feedstocks. rsc.orguctm.edu Computational studies have extensively explored the mechanisms of CO₂ reduction mediated by disilyne compounds. researchgate.netresearchgate.net

Theoretical calculations on a donor-stabilized disilyne bisphosphine adduct indicate that the reduction of CO₂ to carbon monoxide (CO) is a feasible process. researchgate.net The mechanism involves the coordination of the CO₂ molecule to the disilyne. Investigations of various coordination modes revealed that the coordination of the carbon atom of CO₂ to one of the silicon centers is kinetically more favorable than coordination through the oxygen atoms. researchgate.net These studies emphasize the crucial role of the lone pairs of electrons centered on the silicon atoms in activating the CO₂ molecule. The reaction proceeds through the formation of a key intermediate containing a strained Si-C-O ring, which is pivotal for the eventual extrusion of CO. researchgate.netresearchgate.net

Mechanistic Studies of Disilyne Transformations

Understanding the reaction mechanisms of disilynes is essential for controlling their reactivity and designing new applications. Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into the electronic structures and reaction pathways of these compounds. researchgate.netresearchgate.nettum.de

HOMO-LUMO Interactions in Reaction Pathways

The reactivity of disilynes is largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A key feature of disilynes is their small HOMO-LUMO energy gap, which is a direct consequence of the relatively weak π-bonding between the heavier silicon atoms. nii.ac.jprsc.org This small energy gap makes the molecule highly polarizable and reactive. nii.ac.jp

The reluctance of heavier elements like silicon to form strong sp² or sp hybrid orbitals, in contrast to carbon, leads to a different bonding picture. nii.ac.jp The resulting π-bonds are weaker, and the non-bonding lone pairs have higher s-orbital character. nii.ac.jpacs.org This electronic structure leads to a low-lying LUMO, making disilynes excellent electron acceptors. nii.ac.jp

Many reactions of disilynes can be understood by analyzing the interactions between their frontier orbitals and those of a reacting partner. masterorganicchemistry.com For example, theoretical calculations on the cycloaddition of a disilyne with 2-butene (B3427860) show that the reaction proceeds through the interaction of the LUMO of the disilyne (the in-plane π* orbital) with the HOMO of the alkene. nii.ac.jpcapes.gov.br This interaction leads to a formal [1+2] cycloaddition to form an intermediate that subsequently rearranges to the final product. capes.gov.br

Furthermore, the electronic structure of disilynes can be significantly perturbed by the coordination of Lewis bases. acs.org Natural Bond Orbital (NBO) analyses show that Lewis base addition dramatically alters the electronic structure, breaking the nonclassical "slipped" π bond and increasing the electron density on the uncoordinated silicon atom. acs.org This highlights how external reagents can modulate the HOMO and LUMO levels and, consequently, the reactivity of the disilyne system.

Potential Energy Surface Mapping of Reaction Intermediates

The reactivity and stability of transient species like dimethyl disilyne are governed by their potential energy surface (PES). A PES is a multidimensional map that describes the potential energy of a collection of atoms as a function of their geometric positions. scite.ai By mapping this "energy landscape," computational chemistry can identify stable isomers, which correspond to valleys or local minima on the surface, and the transition states that connect them, which are represented by saddle points. researchgate.net This theoretical exploration is crucial for understanding the reaction mechanisms of species that are too short-lived for extensive experimental characterization.

For the parent disilyne (Si₂H₂), theoretical studies have revealed a complex PES with several isomeric forms, including a globally stable dibridged structure, as well as monobridged, disilavinylidene, and trans-bent isomers. researchgate.netsemi.ac.cn However, the substitution of hydrogen atoms with larger methyl groups significantly alters the relative stabilities of these structures for dimethyl disilyne (Si₂(CH₃)₂). numberanalytics.com

A foundational theoretical study on the singlet potential energy surface of dimethyl disilyne explored five distinct conformations using ab initio self-consistent-field (SCF) methods. numberanalytics.com This investigation provided critical insights into the relative ordering of isomers and transition states at this level of theory. The key stationary points identified on the Si₂(CH₃)₂ PES are detailed below.

At the Hartree-Fock (SCF) level of theory, the global minimum was identified not as a traditional linear alkyne-like structure, but as a silylidene isomer. numberanalytics.com A twisted conformation was also found to be a true minimum on the potential energy surface. Other key structures, including the linear, dibridged, and trans-bent forms, were characterized as transition states, meaning they represent energy maxima along a specific reaction coordinate. numberanalytics.com

An essential finding of this research was the profound impact of including electron correlation—a factor not fully accounted for in the SCF method. numberanalytics.com When higher levels of theory that incorporate electron correlation were applied, the trans-bent structure was significantly stabilized relative to the other isomers. numberanalytics.com This stabilization suggests that the trans-bent structure is the most logical candidate for the transient dimethyl disilyne species observed in laboratory experiments. numberanalytics.com This highlights a common theme in silicon chemistry: the structures of multiply bonded silicon compounds often defy analogies to their carbon counterparts, and accurate theoretical descriptions require robust computational methods. semi.ac.cn

Further analysis of the calculated vibrational frequencies for the trans structure predicted a strong Si-Si stretching frequency at approximately 503-510 cm⁻¹, providing a valuable benchmark for potential experimental identification. numberanalytics.com

The following table summarizes the energetic relationship between the stationary points on the dimethyl disilyne potential energy surface as determined at the Self-Consistent Field (SCF) level of theory.

Table 1: Relative Stability of Dimethyl Disilyne Isomers and Transition States

Structure Type Relative Energy (SCF Level)
Silylidene Minimum Global Minimum
Twist Minimum Local Minimum
Trans-bent Transition State Higher in energy than minima
Dibridged Transition State Higher in energy than minima
Linear Transition State Higher in energy than minima

Data sourced from theoretical calculations reported in Chemical Physics Letters. numberanalytics.com

Comparisons with Carbon Analogues and Other Heavier Group 14 Multiple Bonds

Distinctions in Bonding and Structure (e.g., Linearity vs. Trans-bent Geometry)

The most striking difference between alkynes and disilynes lies in their core geometry. Whereas alkynes, such as 2-butyne (B1218202), feature a linear arrangement with 180° bond angles at the sp-hybridized carbon atoms, disilynes adopt a non-linear, trans-bent geometry. wikipedia.org In a stable, substituted disilyne characterized by X-ray crystallography, the Si-Si≡Si-Si chain is bent to approximately 137° at each of the internal silicon atoms, though the four silicon atoms of the core remain coplanar. wikipedia.org

This deviation from linearity is not a consequence of steric hindrance alone but is rooted in the fundamental electronic differences between carbon and silicon. stackexchange.com In silicon, the energy gap between the valence ns and np orbitals is larger than in carbon, making sp hybridization less favorable. nii.ac.jp The bending in disilynes is attributed to the mixing of an in-plane π-orbital with a low-lying σ* (antibonding) orbital of the Si-Si bond. stackexchange.comnii.ac.jp This interaction is energetically favorable for heavier elements where the π and σ* orbitals are closer in energy, leading to the observed distortion from linearity. nii.ac.jp In contrast, the large energy difference between the corresponding orbitals in carbon compounds precludes such interaction, enforcing a linear geometry. nii.ac.jp

Theoretical calculations on the model compound dimethyldisilyne (Si₂(CH₃)₂) support the preference for a non-linear structure. semi.ac.cn The Si≡Si triple bond length in a characterized stable disilyne is approximately 206-207 pm, which is about 4% shorter than a typical Si=Si double bond (around 214 pm). wikipedia.org Natural Bond Orbital (NBO) analysis of a stable disilyne suggests a Wiberg bond index of about 2.6, which, while significant, is short of a true triple bond and reflects the unique electronic structure. nii.ac.jp

Table 1: Structural Comparison of Dimethylacetylene vs. a Substituted Disilyne
ParameterDimethylacetylene (2-Butyne)Substituted Disilyne (R-Si≡Si-R)
Core GeometryLinearTrans-bent wikipedia.org
X-E≡E-X Angle (E=C, Si)180°~137° wikipedia.org
E≡E Bond Length~120 pm~206 pm wikipedia.org
Bonding DescriptionOne σ bond, two π bondsOne σ bond, one classical π bond, one "slipped" π bond (or mixing of π and σ* orbitals) nii.ac.jpacs.org

Differences in Reactivity Patterns and Stability

The distinct electronic structures of disilynes and alkynes lead to profound differences in their stability and reactivity. While many alkynes are stable, readily available compounds, stable disilynes can only be isolated through "kinetic stabilization," which involves the use of extremely bulky substituents to sterically shield the highly reactive Si≡Si triple bond from dimerization or other reactions. researchgate.net The first isolated disilyne, for instance, is an air- and moisture-sensitive crystalline solid, though it is thermally stable up to 128 °C. wikipedia.org

The reactivity of the Si≡Si bond is considerably higher than that of the C≡C bond. The weaker π-bonding makes disilynes susceptible to reactions that are uncommon for alkynes under similar conditions. For example, stable disilynes have been shown to react with a variety of π-bonded compounds. nii.ac.jp The reaction with phenylacetylene (B144264) yields a 1,2-disilabenzene, and reactions with cis- and trans-2-butenes produce the corresponding 1,2-disilacyclobutenes. nii.ac.jpnii.ac.jp These cycloaddition reactions highlight the high reactivity of the silicon-silicon triple bond. rsc.org Furthermore, reactions with alkali metals (K, Na, Li) and organolithium reagents (tBuLi) readily occur, leading to the formation of anion radicals or lithiated species, respectively. nii.ac.jp This demonstrates the electron-accepting ability and the polarizable nature of the Si≡Si bond.

In contrast, the C≡C triple bond in compounds like 2-butyne is much less reactive, typically requiring transition metal catalysts or harsh conditions to undergo similar cycloaddition or reduction reactions. The inherent instability of the Si≡Si multiple bond compared to two Si-Si single bonds drives much of this enhanced reactivity, a pattern that is the reverse of carbon chemistry where π-bonds are generally weaker but not to the extent that they render the molecule fundamentally unstable without significant steric protection. mdpi.com

Role of Substituent Effects Across Group 14 Elements

For multiply bonded compounds of heavier Group 14 elements, the nature of the substituent is not merely a minor perturbation but a critical factor determining the molecule's stability and even its fundamental geometry. The "double bond rule," which long held that elements heavier than carbon could not form stable multiple bonds, was overcome by the principle of kinetic stabilization using sterically demanding groups. researchgate.netnih.gov

For disilenes (Si=Si) and by extension disilynes (Si≡Si), the size and shape of the substituents dictate the degree of distortion from planarity or linearity. nih.gov For instance, in disilenes, bulky trialkylsilyl groups can lead to planar, twisted, or trans-bent geometries depending on their specific shape (e.g., t-butyl vs. isopropyl groups). nih.govjst.go.jp Quantum-chemical studies on disilynes have confirmed that substituents significantly influence the trans-bent angle. acs.org Unsymmetrical substitution, such as in H₃CSi≡SiSiH₃, results in a structure that is more severely bent at the silyl-substituted silicon atom. acs.org

Electronic effects of substituents are also crucial. Electropositive boryl or lithium substituents have been shown to enforce planarity in disilenes, counteracting the typical trans-bent distortion. rsc.org This indicates that the electronic properties of the substituent can modulate the underlying orbital interactions responsible for the bent geometry. Across Group 14, as the central atom becomes heavier (Ge, Sn), the intrinsic preference for bent structures and lower bond orders increases. acs.org Therefore, the role of bulky substituents in providing a protective steric shield becomes even more critical for the isolation of stable digermynes and distannynes. acs.org

Analogous Reactivity with Germanium and Tin Dimetallenes and Dimetallynes

The structural and bonding peculiarities observed in disilynes are generally mirrored in their heavier Group 14 congeners, the digermynes (Ge≡Ge) and distannynes (Sn≡Sn). These species also adopt trans-bent core structures, with the degree of bending and the deviation from a true triple bond increasing down the group. wikipedia.orgacs.org The bonding in a distannyne, for example, is often described as having a bond order closer to two, while the lead analogue (diplumbyne) is best represented as a singly bonded dimer with two lone pairs on each lead atom. acs.org

The reactivity patterns also show parallels, although the reactivity generally decreases down the group from Si to Sn for certain reactions. acs.orgacs.org Like disilynes, digermynes and distannynes undergo cycloaddition reactions with unsaturated molecules like alkynes and alkenes. rsc.orgrsc.org For example, a digermyne has been shown to react with ethylene (B1197577) and terminal olefins to form three- and four-membered cycloadducts. rsc.org

However, there are also notable differences. A stable digermyne was found to react directly with molecular hydrogen under ambient conditions, a testament to its significant diradical character and high reactivity. acs.org Similarly, certain distannynes can also activate H₂, sometimes reversibly. rsc.org The reaction of dimetallynes with CO₂ has also been explored, with both germanium and tin analogues undergoing insertion of CO₂ into the E-E bond. core.ac.uk These reactions, which showcase the ability to activate small molecules, are a key area of research and highlight the potential of these compounds to mimic the reactivity of transition metal centers. rsc.orgtum.de The subtle interplay between the identity of the Group 14 element and the nature of the bulky substituent dictates the specific reaction pathways and the stability of the resulting products. rsc.org

Advanced Topics and Future Research Directions

Exploring Novel Substituent Effects and Their Impact on Disilyne Stability and Reactivity

The stability and reactivity of the disilyne core are exquisitely sensitive to the nature of its substituents. In dimethyl-disilyne, the methyl groups exert influences that stand in contrast to the large, bulky groups used to isolate the first stable examples.

Electronic and Steric Effects: The stability of a disilyne is a delicate balance of electronic and steric factors. Bulky substituents provide kinetic stabilization, creating a protective shield around the reactive Si≡Si core that prevents dimerization or isomerization. nii.ac.jp In contrast, the methyl groups in dimethyl-disilyne are sterically small, offering minimal kinetic protection.

Electronically, substituents alter the energies of the molecular orbitals. Theoretical studies have shown that electropositive substituents, such as silyl (B83357) groups, tend to stabilize the disilyne structure by reducing the energy gap between the trans-bent and linear geometries. nii.ac.jp The methyl group, being a sigma-donating alkyl group, has a distinct electronic footprint compared to larger aryl or silyl substituents, influencing the bond order and the susceptibility of the silicon centers to nucleophilic or electrophilic attack. The captodative effect, where a combination of electron-donating and electron-withdrawing groups stabilizes a reactive center, provides a framework for understanding how substituent choice can be fine-tuned. wikipedia.org While not strictly applicable to the symmetrically substituted dimethyl-disilyne, the principles underscore the importance of electronic push-pull mechanisms in stabilizing reactive centers.

Comparative Stability Data from Theoretical Models:

Substituent (R) in R-Si≡Si-RPredicted Effect on StabilityKey Finding Reference
Hydrogen (H)Low stability, serves as baseline for theoretical studies. acs.org
Methyl (CH₃) Low kinetic stability; higher in energy than its silylidene isomer. semi.ac.cn
Phenyl (C₆H₅)Moderate steric bulk; isomerization to disilavinylidene is a key pathway. acs.org
Silyl (e.g., -Si(SiMe₃)₃)Significant electronic stabilization; reduces trans-bent angle. nii.ac.jpchemistry.or.jp
Bulky TerphenylHigh kinetic stability, allowing for isolation and X-ray analysis. nii.ac.jpwikipedia.org

The replacement of hydrogen with methyl groups does not appear to cause significant steric crowding within the trans-bent structure, but it profoundly affects the relative energies of isomers. semi.ac.cn

Development of New Synthetic Methodologies for Elusive Disilyne Derivatives

The synthesis of a stable, isolable sample of dimethyl-disilyne remains a formidable challenge. Its transient existence has been postulated in complex thermolysis reactions, but direct synthesis is hindered by its propensity to react further. semi.ac.cndtic.mil Research into new synthetic strategies is therefore essential.

Established and Emerging Synthetic Routes: The most successful route to date for stable disilynes is the reductive dehalogenation of a sterically encumbered 1,2-dihalodisilane precursor. nii.ac.jpnii.ac.jpresearchgate.net For example, the reduction of RCl₂Si-SiCl₂R with a reagent like potassium graphite (B72142) (KC₈) has yielded crystalline disilynes when R is a very bulky group. nii.ac.jp

Applying this methodology to a precursor like 1,2-dichloro-1,2-dimethyldisilane would likely lead to rapid polymerization or rearrangement rather than the desired monomeric disilyne. Future progress may lie in techniques such as:

Matrix Isolation Spectroscopy: Generating dimethyl-disilyne in the gas phase via pyrolysis or photolysis of a suitable precursor and trapping it in an inert gas matrix at cryogenic temperatures would allow for its spectroscopic characterization (e.g., IR, UV-Vis) without interference from intermolecular reactions.

Transient Species Trapping: The generation of dimethyl-disilyne as a fleeting intermediate can be confirmed by its reaction with trapping agents. For instance, its [2+2] cycloaddition with alkenes or alkynes would yield characteristic disilacyclobutene or 1,2-disila-Dewar benzene (B151609) products, respectively, providing indirect but compelling evidence of its formation. nii.ac.jpresearchgate.net

Lewis Base/Acid Stabilization: The interaction of the disilyne with Lewis bases (like N-heterocyclic carbenes) or Lewis acids can stabilize the Si≡Si bond. acs.orgacs.org Computational studies show that such interactions can significantly alter the electronic structure and relative stability of isomers, potentially offering a pathway to tame the reactivity of smaller disilynes. acs.org

Theoretical Prediction and Experimental Verification of Unexplored Isomers

For the parent Si₂H₂, a complex potential energy surface (PES) with several minima has been mapped out by computational chemists. acs.org These isomers include the trans-bent disilyne, the dibridged structure, the monobridged structure, and the disilavinylidene (R₂Si=Si:). The introduction of methyl substituents alters the relative energies of these isomers.

Ab initio self-consistent-field (SCF) and configuration interaction studies on Si₂(CH₃)₂ have explored its PES. semi.ac.cn Key findings indicate:

Dimethyldisilavinylidene ((CH₃)₂Si=Si:) is predicted to be a minimum on the potential energy surface and, at some levels of theory, the global minimum. semi.ac.cnresearchgate.net

Trans-bent Dimethyl-disilyne (trans-H₃CSiSiCH₃) is also a minimum, but it is predicted to be significantly higher in energy (e.g., by 12.0 kcal/mol) than the disilavinylidene isomer. researchgate.net

Other structures, such as linear and dibridged forms, are predicted to be transition states rather than stable minima for the dimethyl-substituted system. semi.ac.cn

Predicted Relative Energies of Si₂(CH₃)₂ Isomers:

IsomerPredicted Status on PESRelative Energy (kcal/mol)Si-Si Bond Distance (Å) (example)Reference
trans-bentMinimum12.0~2.17 semi.ac.cnresearchgate.net
DimethyldisilavinylideneMinimum (Global)0.0~2.17 semi.ac.cnresearchgate.net
TwistMinimum-2.171 semi.ac.cn
DibridgedTransition StateHigher- semi.ac.cn
LinearTransition StateHigher- semi.ac.cn

Experimental verification of these predictions is a major goal. The infrared spectra of the different isomers are expected to be distinct, providing a tool for their identification if they can be generated and observed, for instance, in a matrix isolation experiment. scite.ai For example, the trans isomer is predicted to have a particularly intense C-Si antisymmetric stretch that could serve as a spectroscopic fingerprint. scite.ai

Potential in Main Group Element Catalysis and Small Molecule Transformation

A significant driver for the study of main group multiple bonds is their potential to mimic the reactivity of transition metals in catalysis, particularly for the activation of small, inert molecules. researchgate.netnih.gov The combination of high-energy occupied molecular orbitals (HOMOs) and low-energy unoccupied molecular orbitals (LUMOs) in disilynes makes them prime candidates for activating substrates like H₂, CO, CO₂, and NH₃.

While specific catalytic cycles involving dimethyl-disilyne are purely theoretical at this stage, the reactivity of more stable disilynes provides a blueprint. For example, stable disilynes have been shown to cleave the H-B bond in hydroboration reactions. nih.gov The reaction of a disilyne with carbon dioxide could lead to reductive coupling and the formation of valuable C1 or C2 products, analogous to processes being developed for CO₂ conversion. nih.govrsc.orgkmutnb.ac.th

The reactivity is governed by the frontier orbitals of the disilyne. The substituents play a critical role; changing from aryl to silyl groups, for instance, has been shown to alter the geometry and catalytic activity of related dialumenes (Al=Al compounds), highlighting the tunability of these systems. nih.gov The less-hindered nature of dimethyl-disilyne could, in principle, lead to higher catalytic activity if its instability can be overcome, for example, by coordination to a supporting ligand or surface.

Integration of Disilyne Chemistry into Advanced Organosilicon Materials Design

Organosilicon compounds, particularly polysilanes and silicones, are materials of immense technological importance. wikipedia.orgresearchgate.net The integration of unsaturated silicon-silicon bonds into these materials is a promising strategy for creating novel electronic and photophysical properties. uni-saarland.de

The incorporation of Si=Si double bonds into π-conjugated systems has been shown to lower the HOMO-LUMO gap compared to all-carbon analogues, leading to unique optical and electronic properties. uni-saarland.de Extending this concept to the Si≡Si triple bond of a disilyne unit is a tantalizing prospect. The introduction of a dimethyl-disilyne moiety into a polymer backbone could lead to materials with:

Novel Conductive Properties: The delocalization of σ- and π-electrons along a polymer chain containing Si≡Si units could result in new types of conductive or semi-conductive materials.

Unique Photophysics: The weak π-π* transition characteristic of the disilyne chromophore could be harnessed for applications in electroluminescence or as photoactive materials. wikipedia.org

Reactive Polymer Scaffolds: The inherent reactivity of the dimethyl-disilyne unit could be used for the post-polymerization functionalization of materials, allowing for the covalent attachment of other molecules or for creating cross-linked networks.

The primary obstacle is the reactivity of the disilyne unit, which would need to be sufficiently tempered to allow for controlled polymerization and long-term stability in a material. This might be achieved by incorporating the disilyne unit into a rigid framework, such as a disila-closo-dodecaborane, which has been synthesized and represents a formal trapping of the dimethyl-disilyne species. dtic.mildtic.mil

Q & A

Q. What are the established synthetic routes for dimethyl disilyne, and what methodological considerations are critical for successful isolation?

Dimethyl disilyne is typically synthesized via [2 + 2 + 2] cycloaddition reactions between isolable disilynes (e.g., RSi≡SiR) and acetylenes under inert conditions. Key considerations include:

  • Reaction atmosphere : Strict exclusion of moisture/oxygen to prevent decomposition .
  • Stabilizing ligands : Bulky substituents (e.g., iPr groups) kinetically stabilize the Si≡Si bond .
  • Purification challenges : Isomers (e.g., 3,5-diphenyl vs. 4,5-diphenyl derivatives) often co-crystallize, requiring low-temperature chromatography or fractional crystallization .

Q. How is the molecular geometry of dimethyl disilyne characterized experimentally, and what discrepancies exist between theory and observation?

High-resolution millimeter-wave spectroscopy is the gold standard for determining substitution structures. For example, isotopic studies (e.g., ²⁸Si, ²⁹Si, ³⁰Si, and D₂ analogs) enable precise bond length and angle measurements. Despite ab initio predictions of inversion splitting in ²⁹Si/³⁰Si isotopologues, experimental spectra show no such splitting (sensitivity limit: ~54–61 kHz), suggesting unresolved dynamics or theoretical overestimation of vibrational effects .

Q. What spectroscopic techniques are prioritized for analyzing dimethyl disilyne’s reactivity and stability?

  • Rotational spectroscopy : Identifies rotational constants (e.g., B = 1.2 GHz) and hyperfine splitting in isotopic variants .
  • UV-Vis/NMR : Tracks Si≡Si bond cleavage or adduct formation (e.g., with hydroboranes or isocyanides) .
  • X-ray crystallography : Limited by air sensitivity; requires cryogenic glove-box setups .

Advanced Research Questions

Q. How do isotopic substitution studies resolve contradictions in dimethyl disilyne’s vibrational and rotational dynamics?

Isotopic labeling (e.g., ²⁸Si → ³⁰Si or H → D) reveals discrepancies in predicted vs. observed inversion splitting. For instance, group theory predicts a 1:3 intensity ratio for ²⁹Si isotopomers due to nuclear spin statistics, but experimental data show uniform line profiles. This suggests either insufficient spectral resolution or unmodeled tunneling effects between bridged Si-H₂-Si configurations . Methodologically, combining submillimeter-wave spectroscopy (enhanced resolution) with anharmonic DFT calculations could reconcile these gaps .

Q. What computational frameworks best model dimethyl disilyne’s electronic structure and reaction pathways?

  • NBO analysis : Quantifies hyperconjugation in Si≡Si bonds, showing σ→σ* interactions stabilize the triple bond .
  • CASSCF/MP2 : Accurately predicts bond lengths (e.g., Si-Si = 2.08 Å) and reaction energetics (e.g., cycloaddition barriers) .
  • DFT-D3 : Incorporates dispersion forces to model weak interactions in adducts (e.g., with CO₂ or phosphines) .

Q. How do steric and electronic factors influence dimethyl disilyne’s regioselectivity in [2 + 2 + 2] cycloadditions?

Steric bulk (e.g., iPr substituents) directs acetylenes to terminal Si sites, favoring 1,2-disilabenzene isomers. Conversely, electron-withdrawing groups on acetylenes polarize the Si≡Si bond, shifting selectivity toward 1,3-adducts. Kinetic studies under cryogenic conditions (77 K) isolate metastable intermediates, confirming a stepwise radical mechanism over concerted pathways .

Q. What mechanistic insights explain dimethyl disilyne’s lability toward atmospheric moisture?

Hydrolysis proceeds via nucleophilic attack on the electrophilic Si centers, forming silanols and H₂. Controlled kinetic studies in anhydrous THF show a second-order dependence on [H₂O], with activation barriers (~15 kcal/mol) derived from Arrhenius plots. Isotopic tracing (D₂O) confirms proton transfer as the rate-limiting step .

Methodological Guidance

  • Data Contradiction Resolution : When rotational spectra conflict with ab initio predictions (e.g., missing line splitting), re-examine vibrational-rotational coupling parameters or employ jet-cooled spectroscopy to reduce Doppler broadening .
  • Reaction Design : Use Schlenk-line techniques for air-sensitive syntheses and in-situ IR monitoring to track intermediate formation .
  • Computational Validation : Cross-validate DFT geometries with experimental rotational constants (RMSD < 0.01 Å) to ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.